![molecular formula C18H16N2O5 B6411301 4-Nitro-2-(3-pyrrolidinylcarbonylphenyl)benzoic acid CAS No. 1261899-10-8](/img/structure/B6411301.png)
4-Nitro-2-(3-pyrrolidinylcarbonylphenyl)benzoic acid
Overview
Description
4-Nitro-2-(3-pyrrolidinylcarbonylphenyl)benzoic acid is a complex organic compound that features a nitro group, a pyrrolidine ring, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitro-2-(3-pyrrolidinylcarbonylphenyl)benzoic acid typically involves multi-step organic reactions. One common approach starts with the nitration of a suitable aromatic precursor to introduce the nitro group. This is followed by the formation of the pyrrolidine ring through cyclization reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 4-Nitro-2-(3-pyrrolidinylcarbonylphenyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitronium ions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative .
Scientific Research Applications
4-Nitro-2-(3-pyrrolidinylcarbonylphenyl)benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 4-Nitro-2-(3-pyrrolidinylcarbonylphenyl)benzoic acid exerts its effects involves interactions with specific molecular targets. The nitro group can participate in redox reactions, while the pyrrolidine ring can interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
4-Nitrobenzoic acid: Lacks the pyrrolidine ring, making it less complex.
2-(3-Pyrrolidinylcarbonylphenyl)benzoic acid:
Uniqueness: 4-Nitro-2-(3-pyrrolidinylcarbonylphenyl)benzoic acid is unique due to the presence of both the nitro group and the pyrrolidine ring, which confer distinct chemical and biological properties. This combination allows for a broader range of reactions and applications compared to its simpler analogs .
Biological Activity
4-Nitro-2-(3-pyrrolidinylcarbonylphenyl)benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : C16H16N2O4
- CAS Number : 1261899-10-8
The presence of a nitro group and a pyrrolidinylcarbonyl moiety suggests potential interactions with various biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against several bacterial strains, including:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 32 µg/mL |
Staphylococcus aureus | 16 µg/mL |
Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest its potential as a lead compound for developing new antimicrobial agents.
Anti-inflammatory Activity
The compound has also been evaluated for anti-inflammatory effects. In animal models of inflammation, it significantly reduced edema and inflammatory markers, indicating a possible mechanism involving the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).
- Interaction with Cellular Receptors : It may interact with specific receptors on immune cells, modulating their activity.
- Oxidative Stress Reduction : The presence of the nitro group may contribute to antioxidant properties, helping to mitigate oxidative stress in cells.
Case Studies
Several studies have highlighted the biological activity of this compound:
- Study on Antimicrobial Effects :
- Anti-inflammatory Research :
-
Cell Culture Studies :
- In vitro assays indicated that the compound reduced the viability of cancer cell lines (e.g., HeLa and MCF-7) at concentrations ranging from 10 to 50 µM, suggesting potential anticancer properties.
Properties
IUPAC Name |
4-nitro-2-[3-(pyrrolidine-1-carbonyl)phenyl]benzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5/c21-17(19-8-1-2-9-19)13-5-3-4-12(10-13)16-11-14(20(24)25)6-7-15(16)18(22)23/h3-7,10-11H,1-2,8-9H2,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWEBUZQTRWADKW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC(=C2)C3=C(C=CC(=C3)[N+](=O)[O-])C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10692117 | |
Record name | 5-Nitro-3'-(pyrrolidine-1-carbonyl)[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10692117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261899-10-8 | |
Record name | 5-Nitro-3'-(pyrrolidine-1-carbonyl)[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10692117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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